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molecular formula C9H6BrNO B8653462 4-(3-bromofuran-2-yl)pyridine

4-(3-bromofuran-2-yl)pyridine

Cat. No. B8653462
M. Wt: 224.05 g/mol
InChI Key: AVHFXTWTHMHSNC-UHFFFAOYSA-N
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Patent
US07452906B2

Procedure details

A degassed mixture of 2,3-dibromofuran (11.3 g, 50 mmol), 4-pyridyl boronic acid (M. Lamothe et al, J. Med. Chem., 1997, 40, 3542) (6.15 g, 50 mmol) and potassium carbonate (55 g, 0.4 mol) in ethylene glycol dimethyl ether (300 ml) and water (150 ml) was treated with triphenylphosphine (1.31 g, 5 mmol) and palladium acetate (625 mg, 2.5 mmol) then heated under reflux for 18 hours. After cooling to room temperature, the mixture was filtered through filter aid and the filtrate diluted with water and ethyl acetate. The organic phase was separated, washed with water and brine, dried, concentrated in vacuo and the residue purified by silica gel chromatography to give the title compound (6.0 g, 54%); MS(ES+) m/e 224/226 [M+H]+.
Quantity
11.3 g
Type
reactant
Reaction Step One
Quantity
6.15 g
Type
reactant
Reaction Step One
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
1.31 g
Type
reactant
Reaction Step Two
Quantity
625 mg
Type
catalyst
Reaction Step Two
Yield
54%

Identifiers

REACTION_CXSMILES
Br[C:2]1[O:3][CH:4]=[CH:5][C:6]=1[Br:7].[N:8]1[CH:13]=[CH:12][C:11](B(O)O)=[CH:10][CH:9]=1.C(=O)([O-])[O-].[K+].[K+].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>COCCOC.O.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[Br:7][C:6]1[CH:5]=[CH:4][O:3][C:2]=1[C:11]1[CH:12]=[CH:13][N:8]=[CH:9][CH:10]=1 |f:2.3.4,8.9.10|

Inputs

Step One
Name
Quantity
11.3 g
Type
reactant
Smiles
BrC=1OC=CC1Br
Name
Quantity
6.15 g
Type
reactant
Smiles
N1=CC=C(C=C1)B(O)O
Name
Quantity
55 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
300 mL
Type
solvent
Smiles
COCCOC
Name
Quantity
150 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
1.31 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
625 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 18 hours
Duration
18 h
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
FILTRATION
Type
FILTRATION
Details
through filter aid
ADDITION
Type
ADDITION
Details
the filtrate diluted with water and ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
WASH
Type
WASH
Details
washed with water and brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue purified by silica gel chromatography

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(OC=C1)C1=CC=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 53.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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